molecular formula C13H15NO2S2 B2528800 Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate CAS No. 1555769-42-0

Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate

Cat. No.: B2528800
CAS No.: 1555769-42-0
M. Wt: 281.39
InChI Key: YACHPHLRYOJXJP-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with tert-butyl esters under controlled conditions. One common method includes the use of tert-butyl bromoacetate and thiophene-3-carboxylic acid, followed by amination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

Tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-4-(thiophen-3-yl)thiophene-3-carboxylate is unique due to its specific combination of tert-butyl, amino, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-amino-4-thiophen-3-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-13(2,3)16-12(15)10-9(7-18-11(10)14)8-4-5-17-6-8/h4-7H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACHPHLRYOJXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C2=CSC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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